molecular formula C14H18N4OS B2756424 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034416-06-1

1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2756424
CAS No.: 2034416-06-1
M. Wt: 290.39
InChI Key: KMIIMLZRMFWFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound designed for scientific research, with its structure situating it within a class of molecules investigated for modulating nuclear receptor activity. This compound features a 1,2,3-triazole core linked to a (1-(thiophen-3-yl)cyclopentyl)methyl group, a scaffold that researchers have identified as valuable for developing potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key transcriptional regulator of drug metabolism, controlling the expression of genes like CYP3A4, which is responsible for metabolizing over 50% of clinically used drugs . The undesired activation of PXR by pharmaceuticals can lead to accelerated drug metabolism, resulting in adverse drug-drug interactions and reduced therapeutic efficacy . Consequently, there is a significant research focus on developing high-affinity PXR antagonists to counteract these effects. Structural analogues of this compound, specifically 1H-1,2,3-triazole-4-carboxamides, have been optimized to function as potent inverse agonists and pure antagonists of PXR, demonstrating low nanomolar IC50 values in both binding and cellular assays . This suggests that 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide is a promising candidate for researchers exploring pathways to mitigate PXR-mediated drug interactions or to study the role of PXR in other physiological processes such as inflammation and cancer .

Properties

IUPAC Name

1-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-18-8-12(16-17-18)13(19)15-10-14(5-2-3-6-14)11-4-7-20-9-11/h4,7-9H,2-3,5-6,10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIIMLZRMFWFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in various pharmacological contexts.

The compound has the following chemical properties:

  • Molecular Formula : C14H18N4OS
  • Molecular Weight : 290.39 g/mol
  • IUPAC Name : 1-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]triazole-4-carboxamide

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound's structure suggests potential activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

  • In vitro studies indicated that triazole derivatives can inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. The inhibition of TS leads to reduced proliferation of cancer cells.
  • A related study showed that compounds similar to 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide exhibited IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 and HCT-116 cell lines, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit bacterial growth.

Research Insights:

  • Compounds similar to this triazole derivative have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

The biological activity of 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide is hypothesized to be linked to its ability to interact with specific enzymes involved in critical cellular processes. The inhibition of thymidylate synthase is a notable mechanism through which this compound exerts its anticancer effects.

Case Study 1: Anticancer Evaluation

A study focused on synthesizing various triazole derivatives reported that one derivative demonstrated remarkable antiproliferative effects across multiple cancer cell lines. The compound exhibited an IC50 value of 2.6 μM against HCT-116 cells, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of several triazole compounds, including derivatives similar to our target compound. Results indicated significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting the viability of these compounds as potential antimicrobial agents .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antitumor Activity

Research indicates that compounds similar to 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide show significant antitumor effects. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung Cancer)5.2EGFR Inhibition
Compound BH460 (Lung Cancer)4.8Apoptosis Induction

These compounds often inhibit the epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer proliferation.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy

In a study involving xenograft mouse models implanted with NSCLC cells, treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Fluorinated Aryl Groups : The thiophene moiety in the target compound introduces sulfur-based π-electron density, which may enhance binding to metalloenzymes or aromatic stacking interactions compared to Rufinamide’s fluorinated benzyl group .
  • Cyclopentane Constraint : The cyclopentylmethyl group imposes steric hindrance and conformational rigidity, contrasting with Rufinamide’s flexible benzyl chain. This could influence pharmacokinetic properties like metabolic stability .
  • Triazole Substitution : The methyl group at the 1-position of the triazole core may reduce metabolic oxidation compared to unsubstituted triazoles in analogs like 13s .

Physicochemical Properties

  • Hydrogen Bonding: The carboxamide group provides H-bond donor/acceptor capacity, critical for target engagement in both the target compound and Rufinamide .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide, and how is its structure validated?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core. Key steps include:

  • Functionalization of the cyclopentylmethyl-thiophene precursor with an azide or alkyne group.
  • Cycloaddition with a methyl-triazole-carboxamide derivative under Cu(I) catalysis .
  • Structural validation employs NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and mass spectrometry (MS) for molecular weight verification. Single-crystal X-ray diffraction may resolve stereochemical ambiguities .

Q. Which functional groups in this compound are critical for its chemical reactivity and biological interactions?

  • Methodological Answer : The 1,2,3-triazole ring serves as a hydrogen-bond acceptor, enabling interactions with enzymes or receptors. The thiophene moiety contributes to π-π stacking in hydrophobic pockets, while the carboxamide group facilitates hydrogen bonding with biological targets. Substituents like the cyclopentylmethyl group enhance lipophilicity, influencing membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, dimethyl sulfoxide (DMSO) may enhance solubility, while Cu(I) iodide concentrations >5 mol% improve cycloaddition efficiency .
  • Computational Modeling : Tools like density functional theory (DFT) predict transition states to minimize side reactions. ICReDD’s quantum chemical path-search methods () reduce trial-and-error experimentation .
  • Purification : Gradient HPLC with C18 columns resolves byproducts; purity >95% is confirmed via LC-MS .

Q. What methodologies are recommended to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate with mutagenesis studies on residues identified as critical .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time. For example, immobilize the target protein on a sensor chip and measure compound association/dissociation rates .
  • In Vitro Assays : Pair enzymatic inhibition assays (e.g., fluorogenic substrates) with cell-based viability tests (MTT assay) to distinguish direct target engagement from off-target effects .

Q. How should researchers address contradictory reports of this compound’s biological activity across studies?

  • Methodological Answer :

  • Orthogonal Assays : Replicate findings using distinct methodologies (e.g., enzymatic vs. cell-based assays) to rule out platform-specific artifacts .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across multiple cell lines or species to assess consistency. For example, discrepancies in antimicrobial activity may stem from strain-specific resistance .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bayesian modeling) to aggregate data from independent studies and identify confounding variables (e.g., solvent choice, incubation time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.